3-Amino-5-ethylcyclohex-2-en-1-one
Description
Significance of Conjugated Systems in Organic Synthesis
Conjugated systems, characterized by alternating single and multiple bonds, are fundamental to the structure and reactivity of a vast array of organic molecules. nih.gov This arrangement of p-orbitals allows for the delocalization of electrons, a phenomenon that imparts increased stability to the molecule. researchgate.net The delocalized electron network in conjugated systems, such as the one present in 3-Amino-5-ethylcyclohex-2-en-1-one, influences their spectroscopic properties and dictates their behavior in chemical reactions. These systems are crucial in the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic or optical properties.
Overview of Cyclic Enaminones in Contemporary Synthetic Methodologies
Cyclic enaminones are versatile building blocks in modern organic synthesis. The inherent functionality of the enaminone moiety—a conjugated system encompassing a nitrogen atom, a carbon-carbon double bond, and a carbonyl group—allows for a diverse range of chemical transformations. These transformations can be directed at several sites within the molecule, making cyclic enaminones valuable precursors for the synthesis of various heterocyclic compounds, including alkaloids and other biologically active molecules. Synthetic strategies to access these scaffolds often employ multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, which efficiently construct the cyclic framework from simpler starting materials. acs.orgwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-ethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-6-3-7(9)5-8(10)4-6/h5-6H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEVKEANQYJGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 5 Ethylcyclohex 2 En 1 One and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches to 3-Amino-5-ethylcyclohex-2-en-1-one primarily focus on the formation of the core enaminone structure from readily available precursors. These methods are characterized by their straightforward reaction pathways.
Amination of Cyclohexane-1,3-diones and Related Enones
The most direct route to this compound involves the amination of 5-ethylcyclohexane-1,3-dione. This reaction is a classic example of the synthesis of β-enaminones from β-dicarbonyl compounds. The process entails the condensation of the dione (B5365651) with ammonia (B1221849) or a primary amine. This reaction is often catalyzed by acids or metal catalysts to enhance the rate and yield.
The general mechanism involves the activation of one of the carbonyl groups of the 1,3-dione by a catalyst, followed by nucleophilic attack by the amine. This is followed by the elimination of a water molecule to form the stable, conjugated enaminone system. A variety of catalysts have been shown to be effective for this transformation, including Lewis acids and transition metal salts. For instance, gold(I) and silver(I) complexes have been used to catalyze the reaction between 1,3-dicarbonyl compounds and primary amines under solvent-free conditions, affording β-enaminones in good to excellent yields. nih.gov Similarly, catalysts like ceric ammonium (B1175870) nitrate (B79036) and lanthanum trichloride (B1173362) have also been employed to facilitate the synthesis of enaminones from β-dicarbonyl compounds and amines at room temperature. acgpubs.org
The reaction can be represented as follows:
5-ethylcyclohexane-1,3-dione + NH3 → this compound + H2O
This method is highly valued for its atom economy and the directness with which the target enaminone is produced.
One-Pot Hydrolysis and Decarboxylation Routes to Enaminones
While direct amination of the pre-formed dione is common, one-pot procedures starting from more complex precursors that generate the enaminone structure through a sequence of reactions including hydrolysis and decarboxylation are also of significant interest in synthetic chemistry. A related and well-established one-pot reaction is the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia or ammonium acetate (B1210297). wikipedia.orgnih.gov
The initial steps of the Hantzsch synthesis involve the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation of the aldehyde and the β-ketoester to form an α,β-unsaturated carbonyl compound. youtube.com These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield a 1,4-dihydropyridine. youtube.com While the final product is a heterocyclic ring, the underlying transformations showcase a one-pot assembly involving enamine formation from a β-ketoester. For certain applications, the ester groups on the resulting dihydropyridine can be hydrolyzed and decarboxylated in a subsequent step. organic-chemistry.org
Multicomponent and Cascade Reactions
Multicomponent and cascade (or domino) reactions represent a highly efficient strategy for the synthesis of complex molecules like substituted cyclohexenones from simple starting materials in a single operation. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the need for isolating intermediates.
Domino Reactions Catalyzed by Secondary Amines for Substituted Cyclohex-2-en-1-ones
Domino reactions catalyzed by secondary amines, such as proline, have emerged as a powerful tool in asymmetric synthesis. These reactions can be employed to construct substituted cyclohexenone rings with high stereoselectivity. For example, a domino Knoevenagel-hetero-Diels-Alder reaction can be initiated by the condensation of a 1,3-dicarbonyl compound with an aldehyde to form a 1-oxa-1,3-butadiene, which can then undergo an intramolecular cycloaddition. nih.gov Such cascade processes allow for the rapid assembly of complex cyclic structures.
Aldol (B89426) Condensation and Robinson Annulation Strategies for Cyclohexenone Formation
The Robinson annulation is a cornerstone of six-membered ring synthesis in organic chemistry and provides a robust method for constructing the cyclohexenone core. youtube.com This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclic product. acgpubs.org
To synthesize a 5-ethylcyclohexenone ring via this method, one could start with a ketone that provides the ethyl group at the desired position and an appropriate α,β-unsaturated ketone. For instance, the enolate of 3-pentanone (B124093) could react with methyl vinyl ketone in a Michael addition to form a 1,5-diketone intermediate. This diketone would then undergo an intramolecular aldol condensation, followed by dehydration, to yield 5-ethyl-3-methylcyclohex-2-en-1-one. By carefully selecting the starting ketone and the Michael acceptor, a wide variety of substituted cyclohexenones can be prepared. The Wieland-Miescher ketone is a classic example of a product formed through Robinson annulation, and this strategy has been pivotal in the total synthesis of steroids. youtube.com
Mannich-type Reactions for Cyclohexenone Derivatization
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.org The product is a β-amino carbonyl compound, also known as a Mannich base. This reaction is particularly useful for the derivatization of the cyclohexenone scaffold.
In the context of this compound, a Mannich-type reaction could be envisioned to introduce further functionality onto the ring. The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile. The enol form of the ketone then attacks the iminium ion to form the new carbon-carbon bond. This reaction can be used to introduce an aminomethyl group at the α-position of the carbonyl group in the cyclohexenone ring, providing a handle for further synthetic transformations. The development of asymmetric Mannich reactions has also allowed for the stereoselective synthesis of complex amino-carbonyl compounds. organic-chemistry.org
Stereoselective and Enantioselective Synthetic Approaches
The synthesis of specific stereoisomers (enantiomers and diastereomers) of this compound is of great interest, as the biological activity of chiral molecules is often dependent on their three-dimensional structure.
Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. L-proline, a naturally occurring amino acid, is a widely used catalyst in various enantioselective transformations, including the synthesis of chiral cyclohexenone derivatives. rsc.orgproquest.comrsc.org For example, L-proline immobilized on silica (B1680970) gel has been used as a recyclable catalyst for the synthesis of cyclohexenone compounds under mild, continuous-flow conditions. rsc.org It can also catalyze cascade reactions, such as Knoevenagel-Michael and cyclization reactions, between 1,3-diones and aldehydes to produce chiral xanthene derivatives. proquest.com
Chiral polymeric nanoparticles represent another frontier in asymmetric catalysis. rsc.orgwiley.com These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high activity and selectivity along with ease of separation and recycling. rsc.org While direct applications to the synthesis of this compound were not found, the development of chiral metal nanoparticles modified with chiral ligands has shown promise in asymmetric C-C bond formation reactions. rsc.org These catalysts can be designed to create a chiral environment around the active site, thereby inducing enantioselectivity in the product.
Controlling the stereochemical outcome in the synthesis of substituted cyclohexenones is a significant challenge. Various strategies have been developed to achieve high diastereoselectivity and enantioselectivity.
Diastereoselective synthesis often relies on cascade reactions where the stereochemistry of one newly formed center dictates the stereochemistry of subsequent centers. For instance, a cascade inter-intramolecular double Michael strategy has been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov Similarly, base-catalyzed Michael-aldol domino reactions can produce polyfunctional cyclohexanones with multiple contiguous stereocenters in high diastereopurity. nih.gov
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various methods, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. For example, copper(I)-catalyzed enantioselective 1,4-addition of chloromethylvinyl alanes to cyclohexenone derivatives yields 3-substituted cyclohexanones with high enantioselectivity. thieme-connect.com Another approach involves the use of β-hydroxysulfoxides as chiral cyclic ketone equivalents, which allows for the enantioselective synthesis of polysubstituted cyclohexanones and cyclohexenones. rsc.orgresearchgate.net The stereoselective synthesis of specific amino acid derivatives with a cyclohexanone (B45756) core has also been achieved through methods like ring-closing metathesis followed by conjugate addition reactions. lmaleidykla.ltresearchgate.net
Below is a table summarizing various research findings on the stereoselective synthesis of cyclohexenone derivatives:
| Catalyst/Method | Reactants | Product | Stereoselectivity | Yield | Reference |
| Aqueous KOH, TBAB | Curcumins and Arylidenemalonates | Highly functionalized cyclohexanones | Complete diastereoselectivity | Moderate to excellent | beilstein-journals.orgnih.gov |
| L-proline immobilized on silica gel | Varies | Cyclohexenone compounds | Not specified | Not specified | rsc.org |
| Copper(I)-thiophene-2-carboxylate (CuTC) with chiral ligand | Cyclohexenone derivatives and chloromethylvinyl alanes | 3-substituted cyclohexanones | up to 98% ee | up to 70% | thieme-connect.com |
| Base-catalyzed Michael-aldol domino reaction | Trisubstituted Michael acceptors and β-keto ester nucleophiles | Polyfunctional cyclohexanones | up to >20:1 dr | up to 84% | nih.gov |
Reaction Conditions and Optimization in Synthetic Pathways
The successful synthesis of β-enaminones, including this compound, is highly dependent on the careful selection and optimization of reaction conditions. These factors not only influence the reaction rate and yield but also the selectivity and the formation of by-products.
Solvent Effects and Temperature Regimes
The choice of solvent and the operating temperature are crucial variables in the synthesis of cyclic enaminones. The polarity of the solvent can significantly affect the reaction pathway and the stereochemical outcome. For instance, in the synthesis of related azetidinones, weakly polar solvents like diethyl ether have been shown to favor the formation of trans isomers, whereas more polar solvent mixtures such as THF/HMPA lead to cis isomers scispace.com. This highlights the profound impact of the reaction medium on stereoselectivity.
In palladium-catalyzed dehydrogenative amination reactions to form β-enaminones from saturated ketones, solvents like 1,4-dioxane (B91453) are commonly employed. oup.comoup.com These reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 100 °C, to ensure efficient conversion. oup.comoup.com
For the cyclization of 5-oxohexanenitrile (B84432) to produce 3-amino-2-cyclohexenone, a close structural analog, the temperature is a critical parameter. Optimal results are achieved within a specific temperature range of 170 °C to 200 °C in an inert organic polar solvent. google.com Temperatures below this range can lead to poor conversion, while exceeding it can promote the formation of the undesired by-product, 6-methyl-3,4-dihydro-2-pyridone. google.com Furthermore, some synthetic strategies for related heterocyclic compounds have been developed to be solvent-free, offering environmental and efficiency benefits. rsc.org
The table below summarizes the impact of different solvent and temperature conditions on the synthesis of enaminones and related compounds.
| Product Type | Solvent | Temperature (°C) | Catalyst/Reagent | Key Finding | Reference |
| β-Enaminones | 1,4-Dioxane | 80 - 100 | Pd(OAc)₂ / Diamine ligand | Effective for palladium-catalyzed dehydrogenation/amination. | oup.comoup.com |
| 3-Amino-2-cyclohexenone | Inert Organic Polar Solvent | 170 - 200 | Basic Catalyst | Temperature is critical; lower temps decrease conversion, higher temps increase by-products. | google.com |
| 3-Amino-4-alkyl-2-azetidinones | Diethyl ether (weakly polar) | Not specified | Not specified | Favors formation of trans isomers. | scispace.com |
| 3-Amino-4-alkyl-2-azetidinones | THF/HMPA (polar) | Not specified | Not specified | Favors formation of cis isomers. | scispace.com |
| 5-(aryl/alkyl)amino-1,2,4-triazines | Solvent-free | Not specified | None | Demonstrates a green chemistry approach with high efficiency. | rsc.org |
Catalyst Systems (e.g., Palladium Complexes, Lewis Acids)
Catalysts are fundamental to many synthetic routes for enaminones, enabling reactions that would otherwise be inefficient or unselective. Both transition metal complexes and Lewis acids play significant roles.
Palladium Complexes: Palladium catalysts are particularly effective for the synthesis of β-enaminones from saturated ketones. oup.comoup.com A common system involves a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), paired with a diamine ligand like N,N'-dimethyl-1,3-propanediamine (DMPDA). oup.comoup.com This catalytic system facilitates a dehydrogenation/conjugate addition sequence. oup.com Other palladium catalysts, including Pd(dppf)₂Cl₂, have been successfully used in cascade reactions to generate complex derivatives like 4-aminoquinolines from enaminones. acs.org The choice of ligand is crucial; diamine ligands that coordinate weakly to the palladium center have been found to give better yields than strongly coordinating phosphorus or pyridine (B92270) ligands in certain applications. oup.com
Lewis Acids: Lewis acids are widely used to catalyze reactions involving enaminones by activating substrates. For example, boron trifluoride etherate (BF₃·Et₂O) has been shown to be a highly efficient catalyst for the cascade reaction of enaminones with propargylic alcohols under mild conditions. nih.gov In other applications, Lewis acids can intercept reactive intermediates, such as in singlet oxygen reactions with enamines, to enable selective dimerization and the formation of aza-heterocycles. acs.org The activation of carbonyl compounds by Lewis acids like titanium tetrachloride is a well-established principle that renders them more susceptible to nucleophilic attack, a key step in many condensation reactions. researchgate.net
The following table details various catalyst systems used in the synthesis of enaminones and their derivatives.
| Catalyst Type | Specific Catalyst | Reactants | Product Type | Key Feature | Reference |
| Palladium Complex | Pd(OAc)₂ / DMPDA | Saturated Ketone, Amine | β-Enaminone | Catalyzes dehydrogenative β-amination. | oup.comoup.com |
| Palladium Complex | Pd(dppf)₂Cl₂ | Enaminone, Isocyanide | 4-Aminoquinoline | Enables a [5 + 1] cyclization cascade reaction. | acs.org |
| Palladium Complex | Pd(OAc)₂ | Cyclic Enaminone, Arylboronic Acid | C6-Arylated Cyclic Enaminone | Promotes regioselective direct arylation. | nih.gov |
| Lewis Acid | BF₃·Et₂O | Enaminone, Propargylic Alcohol | Multisubstituted 1,2-Dihydropyridine | Catalyzes an efficient cascade reaction under mild conditions. | nih.gov |
| Lewis Acid | Titanium Tetrachloride | Silyl Enol Ether, Carbonyl Compound | Aldol Product | Activates the carbonyl compound for nucleophilic attack. | researchgate.net |
Purification and Isolation Strategies (e.g., Silica Gel Chromatography, Recrystallization)
The final stage of any synthetic pathway involves the purification and isolation of the target compound. For this compound and its derivatives, common laboratory techniques such as silica gel chromatography and recrystallization are employed.
Silica Gel Chromatography: This is a standard method for purifying organic compounds. teledynelabs.com However, the purification of enaminones, which contain a basic amino group, can present challenges. The acidic silanol (B1196071) groups on the surface of standard silica gel can strongly interact with basic amines, leading to poor separation and tailing of peaks. youtube.combiotage.com To overcome this, chemists often modify the mobile phase by adding a small amount of a competing base, such as triethylamine. biotage.com Alternatively, amine-functionalized silica columns can be used, which have a less acidic surface and allow for more efficient elution and separation of basic compounds using less polar solvent systems. biotage.com In some cases, the enaminone products are less polar than the starting materials, which can simplify chromatographic purification. nih.gov
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent to create a saturated solution. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The crystals are then collected by filtration and washed with a small amount of cold solvent. youtube.com Various solvents can be used for the recrystallization of enaminone derivatives, with dioxane and methanol (B129727) being reported in the literature for purifying related heterocyclic products. nih.govniscpr.res.in
Advanced Spectroscopic and Structural Characterization
X-ray Diffraction Studies
X-ray diffraction analysis of a suitable single crystal of 3-Amino-5-ethylcyclohex-2-en-1-one would provide definitive insights into its three-dimensional structure in the solid state.
This technique would allow for the precise measurement of all bond lengths and angles within the molecule. Key parameters of interest would include the lengths of the C=C, C-C, C=O, C-N, and C-H bonds, as well as the bond angles around each atom, which would confirm the geometry of the cyclohexene (B86901) ring and the planarity of the enaminone system.
Table 1: Hypothetical Geometrical Parameters of this compound (Note: This table is a placeholder to illustrate the type of data that would be generated from X-ray diffraction studies and does not represent actual experimental data.)
| Parameter | Value (Å or °) |
|---|---|
| C1=O1 Bond Length | Data not available |
| C2=C3 Bond Length | Data not available |
| C3-N1 Bond Length | Data not available |
| C1-C2-C3 Bond Angle | Data not available |
| C2-C3-N1 Bond Angle | Data not available |
The analysis of the crystal structure would reveal the preferred conformation of the six-membered ring and the orientation of the ethyl group. Dihedral angles would be calculated to describe the puckering of the cyclohexene ring and to identify any conformational disorder present in the crystalline lattice.
A crucial aspect of the X-ray diffraction study would be the characterization of intermolecular forces that dictate the crystal packing. This would involve identifying and quantifying hydrogen bonds, such as the classical N—H⋯O interactions between the amino group and the carbonyl oxygen of adjacent molecules. Weaker interactions, like C—H⋯O contacts, would also be analyzed to understand their role in stabilizing the crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A full suite of NMR experiments would be necessary for the complete assignment of all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of this compound.
Advanced 2D NMR experiments would be essential for unambiguous structural elucidation.
COSY (Correlation Spectroscopy) would be used to identify proton-proton spin-spin couplings, revealing the connectivity of the proton network within the molecule.
TOCSY (Total Correlation Spectroscopy) would extend the correlations beyond directly coupled protons to identify all protons within a spin system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the assignment of carbon signals.
J-resolved spectroscopy would separate chemical shifts and coupling constants into two different dimensions, simplifying the analysis of complex multiplets in the ¹H NMR spectrum.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is a placeholder and does not represent actual experimental data.)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| 1 (C=O) | Data not available | - | - | - |
| 2 (C=) | Data not available | Data not available | s | - |
| 3 (=C-N) | Data not available | - | - | - |
| 4 (CH₂) | Data not available | Data not available | m | - |
| 5 (CH) | Data not available | Data not available | m | - |
| 6 (CH₂) | Data not available | Data not available | m | - |
| 7 (CH₂) | Data not available | Data not available | q | Data not available |
| 8 (CH₃) | Data not available | Data not available | t | Data not available |
The analysis of coupling constants from the ¹H NMR spectrum and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would allow for the determination of the relative stereochemistry of the molecule. Specifically, the orientation of the ethyl group at the C5 position relative to other substituents on the ring could be established.
Other Spectroscopic Methods for Structural Confirmation
The structural elucidation of "this compound" is further reinforced by a suite of spectroscopic techniques that probe its molecular vibrations, mass-to-charge ratio, and electronic transitions. While direct experimental spectra for this specific ethyl-substituted compound are not widely available in published literature, a detailed analysis can be constructed based on the well-documented spectroscopic data of its close analogs, namely 3-Amino-2-cyclohexen-1-one and 3-Amino-5-methylcyclohex-2-en-1-one. The principles governing the spectral features of these related compounds provide a robust predictive framework for the spectroscopic characteristics of this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its enaminone structure. The key functional groups present are the amino group (NH₂), the conjugated ketone (C=O), the carbon-carbon double bond (C=C) of the enamine system, and the various C-H and C-N bonds.
The primary amino group typically shows two absorption bands in the region of 3400-3200 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. The presence of intramolecular hydrogen bonding between the amino group and the carbonyl oxygen can cause these bands to broaden and shift to lower wavenumbers. The conjugated α,β-unsaturated ketone is characterized by a strong C=O stretching vibration, which is expected to appear in the range of 1650-1600 cm⁻¹. This is a lower frequency compared to a simple saturated ketone, a consequence of the delocalization of electron density through the conjugated system. The C=C stretching vibration of the enamine moiety is also anticipated in the region of 1620-1580 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3400 - 3200 | Asymmetric and Symmetric Stretching |
| C-H (sp²) | 3100 - 3000 | Stretching |
| C-H (sp³) | 2960 - 2850 | Stretching |
| C=O | 1650 - 1600 | Stretching (Conjugated Ketone) |
| C=C | 1620 - 1580 | Stretching (Enamine) |
| N-H | 1650 - 1550 | Bending |
| C-N | 1350 - 1250 | Stretching |
Note: The predicted data is based on the analysis of structurally similar compounds.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₃NO), the molecular weight is approximately 139.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 139.
The fragmentation pattern of this compound can be predicted based on the stability of the resulting fragments. Common fragmentation pathways for cyclic ketones and enaminones include the loss of small neutral molecules and cleavage of the ring. A prominent fragmentation would likely involve the loss of the ethyl group (•C₂H₅, 29 Da), leading to a fragment ion at m/z 110. Another plausible fragmentation is the loss of a carbon monoxide (CO, 28 Da) molecule from the molecular ion, resulting in a peak at m/z 111. Further fragmentation of the ring structure can lead to a variety of smaller charged species.
Table 2: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Fragment |
|---|---|
| 139 | [M]⁺ (Molecular Ion) |
| 110 | [M - C₂H₅]⁺ |
| 111 | [M - CO]⁺ |
Note: The predicted data is based on the principles of mass spectrometry and fragmentation patterns of analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The chromophore in this compound is the extended conjugated system of the enaminone moiety (O=C-C=C-N). This system gives rise to characteristic absorption bands in the UV-Vis region.
Two primary electronic transitions are expected for this compound: a π → π* transition and an n → π* transition. The high-intensity π → π* transition, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is expected to occur at a wavelength (λmax) in the range of 280-320 nm. The exact position of this absorption is sensitive to the solvent polarity. The lower-intensity n → π* transition, involving the promotion of a non-bonding electron from the oxygen or nitrogen atom to a π* antibonding orbital, would likely appear at a longer wavelength, typically above 300 nm, and may be observed as a shoulder on the more intense π → π* band.
Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Electronic Transition | Predicted λmax (nm) | Chromophore |
|---|---|---|
| π → π* | 280 - 320 | Enaminone system |
| n → π* | > 300 | Carbonyl and Amino groups |
Note: The predicted data is based on the UV-Vis spectra of similar enaminone compounds.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Amino-5-ethylcyclohex-2-en-1-one, DFT calculations would provide significant insights into its fundamental chemical properties.
Geometry Optimization and Electronic Structure Analysis
The initial step in a computational study involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Following optimization, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting chemical reactivity. However, specific optimized geometry parameters and electronic structure data for this compound are not found in the reviewed literature.
Comparison of Computed Geometrical Parameters with Experimental X-ray Diffraction Data
Once computational data is generated, it is ideally validated by comparing it with experimental results, such as those obtained from X-ray diffraction. This comparison allows for an assessment of the accuracy of the chosen computational method and basis set. For instance, the computed bond lengths and angles from DFT calculations for this compound would be compared against the precise measurements from a crystal structure analysis. A high degree of correlation would lend confidence to the theoretical model. As of now, published studies containing a direct comparison between DFT-computed parameters and experimental X-ray diffraction data for this compound are not available.
Prediction of Conformational Preferences and Relative Energetic Stabilities of Isomers
The cyclohexene (B86901) ring in this compound can adopt various conformations, and the ethyl group can exist in different orientations. DFT calculations are instrumental in predicting the most stable conformers and any existing isomers by calculating their relative energies. This analysis helps in understanding which structures are most likely to be present under different conditions. A thorough computational search for the various possible isomers and conformers of this compound and their energetic ranking has not been reported in the available scientific literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from DFT calculations.
Detailed Conformational Analysis and Energy Landscapes
Beyond identifying stable conformers, molecular dynamics simulations can map out the entire conformational energy landscape of this compound. This landscape illustrates the energy barriers between different conformations and the pathways for interconversion. Such a detailed analysis would elucidate the flexibility of the molecule and the accessibility of different shapes, which can be crucial for its chemical function. Specific studies detailing the conformational analysis and energy landscapes for this compound are not present in the surveyed literature.
Elucidation of Reaction Pathways and Transition States through Computational Methods
Computational methods are invaluable for mapping out potential reaction mechanisms. For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, products, and the transition states that connect them, chemists can determine the most likely reaction pathways and the activation energies required. This information is fundamental to understanding and controlling chemical reactions. To date, there are no published computational studies that elucidate the reaction pathways and transition states specifically involving this compound.
Quantitative Structure-Activity Relationships (QSAR) in a Chemical Reactivity Context
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate a molecule's chemical structure with its activity, which in a chemical context, refers to its reactivity or stability. For enaminones and their analogs, QSAR studies are instrumental in predicting their behavior in various chemical transformations.
The development of tools to predict the physicochemical properties of enaminone analogs is rooted in computational chemistry methods. Scientists employ techniques like Density Functional Theory (DFT) to calculate a range of molecular descriptors for a series of related compounds. These descriptors, which can be electronic, steric, or topological, form the basis for building predictive models.
A key aspect of this process involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's stability and reactivity. nih.gov For instance, a smaller gap generally implies higher reactivity.
Methods such as the Electron Localization Function (ELF) and Atoms in Molecules (AIM) theory are also used to analyze the electron density distribution, providing insights into bonding and the location of lone pair electrons, which are crucial for understanding reactivity. nih.gov By correlating these calculated descriptors with experimentally observed properties for a known set of enaminones, robust predictive models can be developed for new, un-synthesized analogs.
Table 1: Common Computational Methods and Descriptors for Physicochemical Property Prediction
| Computational Method/Theory | Calculated Descriptors | Predicted Physicochemical Properties |
| Density Functional Theory (DFT) | HOMO/LUMO Energies, Electron Density, Atomic Charges | Chemical Reactivity, Kinetic Stability, Reaction Site Prediction |
| Time-Dependent DFT (TD-DFT) | Excitation Energies, Oscillator Strengths | UV-Vis Spectra, Photochemical Reactivity |
| Electron Localization Function (ELF) | Basin Populations, Synaptic Order | Bond Character, Location of Electron Pairs, Nucleophilic/Electrophilic Sites |
| Atoms in Molecules (AIM) | Bond Critical Points, Laplacian of Electron Density | Bond Strength, Interatomic Interactions |
Structural descriptors provide a numerical representation of a molecule's features, which can be directly correlated with its intrinsic reactivity. For the enaminone system, the reactivity is complex due to the presence of multiple nucleophilic and electrophilic centers. scielo.br
Computational studies have shown that the HOMO of enaminones typically has the largest orbital coefficients on the α-carbon and the nitrogen atom. scielo.br This indicates that these are the primary sites for nucleophilic attack in reactions controlled by frontier orbitals. Conversely, the LUMO is often localized on the carbonyl carbon and the β-carbon, marking them as the primary electrophilic sites.
Parameters such as activation free energies (ΔG‡) for specific reactions can be calculated and correlated with structural descriptors. For example, in a [3+2] cycloaddition reaction involving an enaminone, computational results can determine the activation energies for different reaction pathways, thereby predicting the regioselectivity of the product. rsc.org These theoretical calculations allow for a direct, quantitative link between the molecule's electronic structure and its observed chemical behavior.
Table 2: Correlation of Structural Descriptors with Reactivity in Enaminones
| Structural Descriptor | Definition | Correlation with Reactivity/Stability |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy correlates with greater nucleophilicity and ease of oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy correlates with greater electrophilicity and ease of reduction. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap often indicates higher reactivity and lower kinetic stability. nih.gov |
| Atomic Charges | Calculated electron density around an atom | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers. |
| Fukui Functions | Change in electron density upon addition/removal of an electron | Quantitatively predicts the most likely sites for nucleophilic and electrophilic attack. |
Analysis of Electron-Withdrawing and Electron-Releasing Substituent Effects on Enaminone Systems
The chemical nature of the enaminone system is highly tunable by altering the substituents attached to it. These substituents can be broadly classified as electron-releasing (donating) groups (ERGs or EDGs) or electron-withdrawing groups (EWGs). lasalle.eduucalgary.ca Their effects are transmitted through the molecular framework via inductive and resonance effects. lasalle.edu
The interplay of these substituent effects allows for the fine-tuning of an enaminone's reactivity, directing the course of a chemical reaction towards a desired outcome.
Table 3: Effects of Substituents on Enaminone Reactivity
| Substituent Type | Examples | Electronic Effect | Impact on Enaminone System |
| Electron-Releasing Group (ERG) | -NH₂, -OH, -OR, -Alkyl | Increases electron density (Resonance & Inductive Donation) lasalle.edu | Enhances nucleophilicity of α-carbon and nitrogen; Activates the system toward electrophiles. |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -C=O, -CF₃ | Decreases electron density (Resonance & Inductive Withdrawal) lasalle.edu | Decreases overall nucleophilicity; Enhances electrophilicity of β-carbon and carbonyl carbon; Activates the system toward nucleophiles. |
| Halogens | -F, -Cl, -Br, -I | Inductive withdrawal, Resonance donation lasalle.edu | Deactivates the system through induction but can direct reactivity via resonance. The overall effect is typically deactivating. |
Synthetic Utility and Scaffold Modification Strategies of 3 Amino 5 Ethylcyclohex 2 En 1 One
Role as a Versatile Synthetic Intermediate
The enaminone functionality within 3-Amino-5-ethylcyclohex-2-en-1-one imparts a dual reactivity profile, allowing it to react with both electrophiles and nucleophiles. This characteristic makes it an exceptionally useful building block in the synthesis of a wide array of more complex molecular structures.
Precursor for the Construction of Complex Cyclic and Heterocyclic Architectures
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and electrophilic carbon centers, makes it an ideal precursor for the synthesis of various fused and spirocyclic heterocyclic systems. While specific research on the 5-ethyl derivative is limited, the reactivity of the closely related 3-amino-5,5-dimethylcyclohex-2-enone serves as a strong indicator of its synthetic potential. osi.lvresearchgate.net
The enamine-like reactivity at the C2 position and the amino group, coupled with the enone-like reactivity at the C3 and C1 (carbonyl) positions, allows for a range of annulation reactions. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridine (B92270) and quinoline (B57606) systems. Similarly, reactions with hydrazine (B178648) and its derivatives can yield pyridazine-based structures. The reaction with primary amines can lead to the formation of pyrrole (B145914) derivatives. researchgate.net
Table 1: Potential Heterocyclic Systems from this compound
| Reactant Class | Potential Heterocyclic Product |
| 1,3-Dicarbonyl Compounds | Fused Pyridines/Quinolines |
| Hydrazine Derivatives | Fused Pyridazines |
| Primary Amines | Fused Pyrroles |
These examples, drawn from the reactivity of analogous compounds, highlight the potential of this compound as a key starting material for generating a diverse range of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
Building Block in Combinatorial Organic Synthesis for Chemical Diversity
The concept of combinatorial synthesis aims to rapidly generate large libraries of related compounds for screening purposes, particularly in drug discovery. The structural features of this compound make it an attractive scaffold for such endeavors. Its multiple reactive sites allow for the introduction of diverse substituents in a controlled and systematic manner.
By employing a variety of reaction partners in conjunction with the derivatization strategies discussed below, a multitude of structurally distinct molecules can be synthesized from this single precursor. For example, by varying the aldehydes, sulfonyl chlorides, or isocyanates used to modify the amino group, and subsequently performing ring-forming reactions, a vast chemical space can be explored. This approach facilitates the generation of compound libraries with high chemical diversity, increasing the probability of identifying molecules with desired biological activities.
Strategies for Derivatization at the Amino Group
The primary amino group of this compound is a key handle for introducing structural diversity. Its nucleophilic character allows for a variety of chemical modifications.
Formation of Sulfonamides, Amides, and Ureas
The nucleophilic amino group readily reacts with various electrophilic reagents to form stable and diverse functional groups.
Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamide derivatives. This reaction is a common strategy in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond donor and acceptor and can influence the physicochemical properties of the molecule. nih.gov
Amides: Acylation with acid chlorides or anhydrides yields amide derivatives. Amide bonds are fundamental in peptide chemistry and are present in a vast number of biologically active compounds.
Ureas: Treatment with isocyanates leads to the formation of urea (B33335) derivatives. The urea moiety is another important functional group in medicinal chemistry, known for its ability to participate in hydrogen bonding interactions with biological targets. The reaction of similar amino ketones with urea has been shown to lead to the formation of fused imidazolones. upce.czresearchgate.net
Table 2: Derivatization of the Amino Group
| Reagent | Product Functional Group |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |
| Acid Chloride (R-COCl) | Amide (-NHCOR) |
| Isocyanate (R-NCO) | Urea (-NHCONHR) |
Nucleophilic Attack and Alkylation of the Nitrogen Center
The nitrogen atom of the amino group can also act as a nucleophile in substitution reactions. N-alkylation can be achieved by reacting this compound with alkyl halides or other alkylating agents. This modification introduces alkyl substituents on the nitrogen atom, further expanding the structural diversity of the resulting compounds. The anion of a similar enaminone has been shown to undergo N-alkylation under specific reaction conditions. researchgate.net This allows for the introduction of a wide range of alkyl and aryl groups at the nitrogen center, influencing the steric and electronic properties of the molecule.
Strategies for Modification of the Cyclohexenone Ring
The cyclohexenone ring of this compound offers additional sites for chemical modification, allowing for further fine-tuning of the molecular scaffold. The reactivity of the enaminone system suggests that modifications can be directed to several positions.
Introduction of Diverse Substituents at the 5-Position (e.g., Alkyl, Trifluoromethyl)
The 5-position of the this compound core is a key site for introducing molecular diversity. Modification at this position can significantly influence the biological activity and physicochemical properties of the resulting compounds.
Alkylation: The introduction of various alkyl groups at the 5-position can be achieved through several synthetic methodologies. One common approach involves the use of organometallic reagents, such as Grignard reagents or organocuprates, in conjugate addition reactions to an appropriate α,β-unsaturated precursor. For instance, the reaction of a suitable enone with an ethyl-containing organometallic reagent can furnish the desired 5-ethyl substituted cyclohexenone core. Further alkylation at the 5-position can be more challenging and may require the use of strong bases to generate an enolate, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to control the regioselectivity of the alkylation.
Trifluoromethylation: The incorporation of a trifluoromethyl (CF3) group can have profound effects on the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. The introduction of a CF3 group at the 5-position of the cyclohexenone ring can be accomplished using various trifluoromethylating agents. Electrophilic trifluoromethylating reagents, such as Umemoto's or Togni's reagents, can be employed in reactions with a pre-formed enolate of the cyclohexenone. Alternatively, nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF3) can be performed on a suitable electrophilic precursor.
A variety of 5-substituted 1,3-diazacyclohexane derivatives have been synthesized through different routes, including the functional group manipulation of precursors to introduce novel functionalities at the 5-position. nih.gov
Ring Annulation and Fusion for the Formation of Polycyclic Systems
Ring annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex polycyclic systems from the this compound scaffold. scripps.edulibretexts.orglibretexts.org These polycyclic compounds, which contain multiple fused rings, are of significant interest in medicinal chemistry and materials science. wikipedia.orgyoutube.com
The enaminone moiety of this compound provides a versatile platform for various annulation reactions. nih.govresearchgate.net For example, the Robinson annulation, a classic method for forming six-membered rings, can be adapted to this system. chemistrytalk.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orglibretexts.orgchemistrytalk.org By choosing appropriate reaction partners, a new ring can be fused to the cyclohexenone core, leading to the formation of bicyclic or even more complex polycyclic structures.
Furthermore, the amino group can participate in cyclocondensation reactions with bifunctional reagents to form fused heterocyclic rings. For instance, reaction with β-dicarbonyl compounds can lead to the formation of fused pyridine or pyrimidine (B1678525) rings, depending on the nature of the reagent and reaction conditions. These fused heterocyclic systems are prevalent in many biologically active molecules. The synthesis of various heterocyclic compounds based on 3-amino-5,5-dimethylcyclohex-2-enone has been extensively reviewed. osi.lv
| Annulation Strategy | Reagents/Conditions | Resulting System |
| Robinson Annulation | α,β-Unsaturated ketone, Base | Fused six-membered carbocyclic ring |
| Cyclocondensation | β-Dicarbonyl compounds | Fused heterocyclic rings (e.g., pyridines, pyrimidines) |
| [3+3] Annulation | 2,3-Dioxopyrrolidines | Fused dihydropyrrolidone derivatives nih.gov |
| [4+2] Annulation | Dienes, Lewis acid | Fused six-membered rings |
Functional Group Interconversions on the Cyclohexenone Core
The this compound scaffold possesses several functional groups that can be chemically transformed to introduce further diversity. The enaminone system, with its electron-rich and electron-poor centers, is particularly amenable to a variety of reactions. researchgate.net
The amino group can be acylated, alkylated, or arylated to introduce a wide range of substituents. These modifications can modulate the electronic properties of the enaminone system and provide points for further functionalization. The ketone carbonyl group can undergo reactions typical of ketones, such as reduction to an alcohol, conversion to an oxime, or reaction with organometallic reagents to form tertiary alcohols.
The double bond of the enone can also be a site for various transformations. For example, it can undergo hydrogenation, epoxidation, or dihydroxylation reactions. The reactivity of the double bond can be tuned by the nature of the substituent on the amino group. The dual electronic nature of α,β-unsaturated enaminones allows for direct functionalization through alkylation, 1,2-, 1,3-, or 1,4-addition, and C-O bond formation. nih.govfigshare.com
Design Principles for Scaffold Exploration in Chemical Libraries
The this compound scaffold is an excellent starting point for the construction of chemical libraries for drug discovery and other applications. enamine.net The principles of scaffold hopping and rational design can be effectively applied to explore the chemical space around this core structure.
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. nih.govbhsai.orguchicago.edu This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. nih.govnih.gov
Starting from the this compound core, scaffold hopping can be implemented in several ways:
Ring System Replacement: The cyclohexenone ring can be replaced with other ring systems, such as different-sized carbocycles (e.g., cyclopentanone, cycloheptanone) or heterocycles (e.g., piperidone, tetrahydropyranone). This can lead to significant changes in the three-dimensional shape and properties of the molecule.
Bioisosteric Replacement: Key functional groups on the scaffold can be replaced with their bioisosteres. drughunter.comcambridgemedchemconsulting.comtcichemicals.com For example, the enaminone moiety could be replaced by other polarized systems. The carbonyl group could be replaced by a thiocarbonyl or a sulfone. These changes can alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule.
Fragment-Based Hopping: The scaffold can be deconstructed into key fragments, and alternative fragments with similar spatial and electronic properties can be used to reassemble a new scaffold. This approach, often guided by computational methods, allows for a more systematic exploration of diverse chemical space. medium.com
Rational design strategies can be employed to guide the exploration of the chemical space around the this compound scaffold. These approaches leverage computational tools and existing knowledge of ligand-receptor interactions to design molecules with a higher probability of desired activity.
Chemical Space Exploration: The "chemical space" of a scaffold refers to all the possible molecules that can be generated by decorating it with different substituents. By systematically varying the substituents at the 3-amino and 5-ethyl positions, as well as on the cyclohexenone ring itself, a vast library of compounds can be enumerated virtually. Computational methods can then be used to filter this virtual library based on desired properties, such as drug-likeness, predicted activity, and synthetic feasibility.
Ligand-Based Design: In the absence of a known target structure, ligand-based design principles can be applied. If a set of active compounds with the this compound core is available, pharmacophore models can be developed. These models capture the essential three-dimensional arrangement of functional groups required for biological activity. New molecules can then be designed to fit this pharmacophore model, increasing the likelihood of discovering new active compounds. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the chemical structures of the compounds with their biological activities, providing further guidance for the design of more potent analogs. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-5-ethylcyclohex-2-en-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclohexenone precursors functionalized via Michael addition or reductive amination. For example, ethyl groups can be introduced using alkylation agents under basic conditions (e.g., NaH or K₂CO₃). Reaction temperature (0–80°C) and solvent polarity (e.g., DMF vs. THF) critically impact regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the amine product . Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H NMR : Look for vinyl proton signals (δ 5.8–6.2 ppm, doublet) and ethyl group protons (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.3–2.6 ppm, quartet for CH₂). The amine proton may appear as a broad singlet (δ 1.8–2.5 ppm) but is often exchange-broadened and absent in D₂O-exchanged spectra.
- IR : Confirm NH₂ stretches (3350–3450 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹).
- XRD : For crystalline derivatives, analyze bond angles and torsion strains in the cyclohexenone ring (e.g., C1-C2-C3-C4 dihedral angles ~15° for enone systems) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer : Use Gaussian or ORCA software for DFT calculations to model the molecule’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For bioactivity, perform docking studies (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (optimized at B3LYP/6-31G* level). Validate predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioassay results or unexpected reaction outcomes)?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent batches).
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulations) to confirm structural assignments.
- Statistical Analysis : Apply ANOVA or t-tests to bioassay triplicates to identify outliers. For reaction anomalies, use DOE (Design of Experiments) to isolate variables (e.g., temperature, catalyst loading) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogens at C5, bulkier alkyl groups). Test their bioactivity in dose-response assays and correlate results with steric/electronic parameters (e.g., Hammett σ values, LogP). Use QSAR models (e.g., CoMFA) to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
